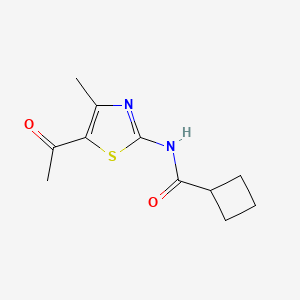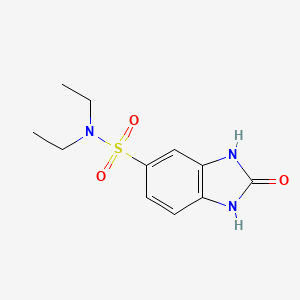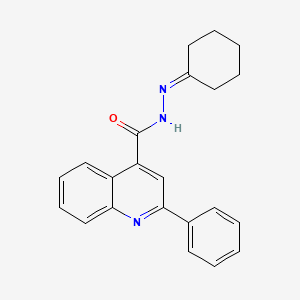![molecular formula C19H22N2O2 B5752180 N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5752180.png)
N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide involves the inhibition of N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide enzyme activity. N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide is responsible for the degradation of D-serine, which is an important co-agonist of the NMDA receptor. Inhibition of N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide leads to increased levels of D-serine, which can enhance NMDA receptor function and improve cognitive function.
Biochemical and Physiological Effects:
N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to have significant biochemical and physiological effects. It has been demonstrated to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide is its high potency and selectivity for N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide inhibition. It has also been shown to be well-tolerated in animal studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide. One area of interest is the potential use of this compound in the treatment of other neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more potent and selective N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide inhibitors with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to understand the long-term effects and safety of this compound in humans.
Méthodes De Synthèse
The synthesis of N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide involves the reaction of 4-aminobenzamide with benzyl bromide in the presence of sodium hydride. The resulting product is then treated with 2,2-dimethylpropanoyl chloride to obtain the final compound. The synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide has been extensively studied for its potential therapeutic applications in the treatment of psychiatric and neurological disorders. It is a potent inhibitor of D-amino acid oxidase (N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide), an enzyme that degrades D-serine, an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The inhibition of N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide results in increased levels of D-serine, which can enhance NMDA receptor function and improve cognitive function.
Propriétés
IUPAC Name |
N-benzyl-4-(2,2-dimethylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-19(2,3)18(23)21-16-11-9-15(10-12-16)17(22)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNFBEPVQKGQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B5752105.png)

![10,11,12,13-tetrahydro-5H-spiro[azepino[2,1-b]benzo[h]quinazoline-6,1'-cyclohexan]-7(9H)-one](/img/structure/B5752116.png)


![N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5752139.png)



![N-[2-(aminocarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B5752170.png)

![3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5752187.png)

